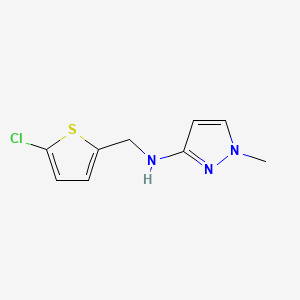
1-(5-fluoro-2-methylphenyl)sulfonyl-N-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-fluoro-2-methylphenyl)sulfonyl-N-methylpiperidin-4-amine, also known as "F-Phenibut," is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the widely known nootropic drug Phenibut, which is used to treat anxiety and other neurological conditions. F-Phenibut has been shown to exhibit similar properties to Phenibut, but with greater potency and selectivity for certain receptors in the brain.
Mecanismo De Acción
F-Phenibut is believed to exert its effects through its interaction with GABA receptors in the brain. Specifically, it has been shown to bind to the GABA(B) receptor, which is involved in the regulation of anxiety and other neurological processes. By binding to this receptor, F-Phenibut can modulate the activity of GABA in the brain, leading to its anxiolytic effects.
Biochemical and Physiological Effects:
F-Phenibut has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anxiolytic properties, it has been shown to have anticonvulsant and analgesic effects. It has also been shown to increase the release of dopamine in certain regions of the brain, which may contribute to its mood-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using F-Phenibut in lab experiments is its high potency and selectivity for certain receptors in the brain. This allows researchers to more precisely investigate the effects of GABA modulation on various neurological processes. However, one limitation of using F-Phenibut is its potential for abuse and dependence. Researchers must take care to use appropriate dosages and monitor subjects closely to avoid any adverse effects.
Direcciones Futuras
There are several potential directions for future research on F-Phenibut. One area of interest is its potential as a treatment for addiction and withdrawal. F-Phenibut has been shown to have positive effects on substance abuse-related behaviors in animal models, suggesting that it may be useful in the treatment of addiction. Additionally, further investigation is needed to fully understand the mechanisms underlying its anxiolytic and mood-enhancing effects, which could lead to the development of new treatments for anxiety and depression.
Métodos De Síntesis
The synthesis of F-Phenibut involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with N-methylpiperidin-4-amine in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain a high-quality sample for use in research.
Aplicaciones Científicas De Investigación
F-Phenibut has been the subject of several scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its potential as a treatment for anxiety and other neurological disorders. F-Phenibut has been shown to have anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety-related disorders.
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)sulfonyl-N-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-10-3-4-11(14)9-13(10)19(17,18)16-7-5-12(15-2)6-8-16/h3-4,9,12,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBZOJMCVGWXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoro-2-methylphenyl)sulfonyl-N-methylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)

![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)
![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)
![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)
![2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid](/img/structure/B7574956.png)
![2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid](/img/structure/B7574960.png)
![3-[(4-Methylsulfonylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7574963.png)